REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C>C1COCC1>[CH2:11]([C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[C:8]=[O:9])[CH3:12]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)Cl)CC
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated triethyl amine hydrochloride
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
Filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
EPK was obtained (60–70° C./4 mmHg)
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(=C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |